碳酸合 ytterbium(III)水合物

描述

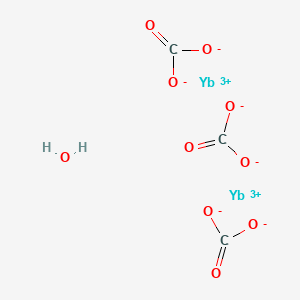

Ytterbium(III) Carbonate Hydrate is a compound with the linear formula Yb2(CO3)3·xH2O . It has a molecular weight of 526.11 (anhydrous basis) . It is typically packaged in glass bottles .

Molecular Structure Analysis

The molecular structure of Ytterbium(III) Carbonate Hydrate is represented by the SMILES string O.[Yb+3].[Yb+3].[O-]C([O-])=O.[O-]C([O-])=O.[O-]C([O-])=O . This indicates the presence of two Ytterbium(III) ions, three carbonate ions, and a water molecule in the compound.

Physical And Chemical Properties Analysis

Ytterbium(III) Carbonate Hydrate is a white powder . . The compound is stored at room temperature .

科学研究应用

Precursor for Other Ytterbium Compounds

Ytterbium(III) Carbonate Hydrate is a water-insoluble Ytterbium source that can easily be converted to other Ytterbium compounds, such as the oxide by heating (calcination) .

Fiber Amplifier and Fiber Optic Technologies

Ytterbium is applied to fiber amplifier and fiber optic technologies . It is used in lasing applications, enhancing the efficiency and effectiveness of these technologies .

Fabrication of Nanoparticles

Ytterbium(III) Carbonate Hydrate can be used in the fabrication of ytterbium carbonate and ytterbium oxide nanoparticles . These nanoparticles have potential applications in various fields, including electronics .

Photocatalytic Activity

The fabricated ytterbium carbonate and ytterbium oxide nanoparticles exhibit photocatalytic activity . They can be used for the degradation of organic pollutants like methyl orange during water treatment .

Coating of Carbon Composites

Ytterbium(III) Carbonate Hydrate can be used as a precursor for nanoscale coatings of carbon composites . These coatings can enhance the properties and performance of the composites .

Doping Material in Solid State Lasers

The Ytterbium +3 ion from Ytterbium(III) Carbonate Hydrate is used as a doping material in solid state lasers and double clad fiber lasers . This can improve the performance of these lasers .

Synthesis of Surfactant Mesophases

Ytterbium(III) Carbonate Hydrate can be used to make yttrium-based surfactant mesophases . These mesophases have adsorbing as well as optically functional properties .

Preparation of Phosphors

Ytterbium(III) Carbonate Hydrate can be used as a precursor to prepare Tb 3+ –Yb 3+ co-doped CaF 2 phosphors . These phosphors can be prepared by combustion synthesis .

安全和危害

Ytterbium(III) Carbonate Hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Relevant Papers

Ytterbium(III) Carbonate Hydrate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372 and Nature 618, 1017–1023 (2023) .

作用机制

Target of Action

Ytterbium(III) Carbonate Hydrate, with the linear formula Yb2(CO3)3·xH2O , is a compound that primarily targets the respiratory system

Mode of Action

It’s known that the compound can react with hydroiodic acid to form ytterbium (iii) iodide in aqueous solution . This reaction may play a role in its interaction with its targets.

Biochemical Pathways

A study on the hydration of gas-phase ytterbium ion complexes, which could be related to ytterbium(iii) carbonate hydrate, found that these complexes can coordinate with water molecules . This suggests that the compound may interact with water molecules in the body, potentially affecting hydration-related biochemical pathways.

Pharmacokinetics

It’s known that the compound isinsoluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

It’s known to be anoxidizer and can cause skin and eye irritation, as well as respiratory irritation . These effects are likely the result of the compound’s interaction with its targets in the respiratory system.

Action Environment

The action of Ytterbium(III) Carbonate Hydrate can be influenced by environmental factors. For instance, it’s hygroscopic , meaning it absorbs moisture from the air . This property could potentially influence the compound’s stability and efficacy. Additionally, its reactivity with combustible/organic material may cause fire, indicating that its action can be significantly influenced by the presence of such materials .

属性

IUPAC Name |

ytterbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSGMKOTKPSQE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)

![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)